5-chloro-3-methyl-1,2-oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c1-3-2-4(5)7-6-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYWQVCSFFZMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314938-49-2 | |
| Record name | 5-chloro-3-methyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Reactivity and Mechanistic Pathways of 5 Chloro 3 Methyl 1,2 Oxazole
Electronic Characteristics and Reactivity Trends of the 1,2-Oxazole Ring System
The 1,2-oxazole ring is a five-membered heteroaromatic system containing one oxygen and one nitrogen atom in adjacent positions. This arrangement results in a π-electron deficient system characterized by low aromaticity and a weak O–N bond, making it susceptible to various chemical transformations, including rearrangements. researchgate.net The electronic nature of the ring is significantly perturbed by the presence of substituents, which can modulate the electron density at different positions and, consequently, the molecule's reactivity.
The distribution of electron density in the 1,2-oxazole ring of 5-chloro-3-methyl-1,2-oxazole is dictated by the interplay of the inductive and resonance effects of the constituent heteroatoms and the attached functional groups. The nitrogen atom, being less electronegative than oxygen, bears a partial positive charge, while the highly electronegative oxygen atom withdraws electron density from the ring. quizlet.com
The substituents at the C-3 and C-5 positions further modify this electronic landscape:
Methyl Group (at C-3): The methyl group is an electron-donating group (+I effect). Its presence at the C-3 position increases the electron density on the adjacent ring atoms, thereby activating the ring. Studies on methyl-substituted oxazoles have shown that this substituent exerts a significant perturbation on the charge distribution within the ring.
Chlorine Atom (at C-5): The chlorine atom is an electronegative element that exerts a strong electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density at the C-5 position, making it a potential site for nucleophilic attack. While halogens also have a +M (mesomeric) effect, the inductive effect typically dominates in reactivity considerations for heterocycles. The presence of a chlorine atom can increase the antibacterial and antifungal activity of azole rings. nih.gov
The combined influence of these two groups results in a polarized molecule. The electron-donating methyl group at C-3 enhances the nucleophilicity of the ring system to a degree, while the electron-withdrawing chlorine atom at C-5 creates a strong electrophilic center at that carbon, making it the primary site for nucleophilic substitution and facilitating potential ring cleavage reactions.
Table 1: Predicted Influence of Substituents on the Electronic Properties of the 1,2-Oxazole Ring
| Position | Substituent | Electronic Effect | Impact on Electron Density |
| C-3 | Methyl (-CH₃) | Electron-donating (+I) | Increases electron density, particularly at C-4 |
| C-5 | Chlorine (-Cl) | Electron-withdrawing (-I) | Strongly decreases electron density at C-5 |
Azoles exhibit both basic and acidic properties. The basicity is associated with the lone pair of electrons on the sp²-hybridized nitrogen atom, while the acidity is related to the potential for deprotonation of C-H bonds.
Basicity: 1,2-azoles are significantly less basic than their 1,3-azole counterparts (e.g., imidazole). quizlet.com This reduced basicity is attributed to the electron-withdrawing inductive effect of the adjacent, highly electronegative oxygen atom, which destabilizes the conjugate acid formed upon protonation. quizlet.com Isoxazole (B147169) is noted to be particularly weakly basic for this reason. quizlet.com The conjugate acid of the parent 1,3-oxazole has a pKa of 0.8, highlighting its nature as a very weak base. wikipedia.org
Acidity: The C-H bonds of the oxazole (B20620) ring are weakly acidic. Deprotonation typically occurs at the most electron-deficient carbon atom. For the parent 1,3-oxazole, the order of hydrogen acidity is C-2 > C-5 > C-4. tandfonline.com In the case of this compound, the most acidic ring proton is expected to be at the C-4 position, influenced by the adjacent electron-withdrawing nitrogen atom and the C-5 chloro-substituted carbon.
Table 2: Comparative Basicity of Azoles
| Compound | Isomer Type | Conjugate Acid pKa | Basicity |
| Imidazole | 1,3-Azole | 7.0 | Weak Base |
| Pyrazole | 1,2-Azole | 2.5 | Very Weak Base |
| 1,3-Oxazole | 1,3-Azole | 0.8 wikipedia.org | Very Weak Base |
| 1,2-Oxazole (Isoxazole) | 1,2-Azole | < 0.8 | Extremely Weak Base |
Nucleophilic Substitution Reactions on Chlorinated 1,2-Oxazoles
Nucleophilic substitution is a key reaction for functionalizing halogenated oxazoles. The electron-deficient nature of the ring, exacerbated by the presence of a halogen, facilitates the attack of nucleophiles.
The position of the halogen on the oxazole ring is a critical determinant of its reactivity towards nucleophilic displacement. In 1,3-oxazoles, the general order of reactivity for halogen substitution is C-2 >> C-4 > C-5. tandfonline.com The C-2 position is most susceptible to attack due to the strong electron-withdrawing effects of both adjacent heteroatoms.
For 1,2-oxazoles (isoxazoles), the situation is different. In this compound, the chlorine atom is located at the C-5 position. This position is activated towards nucleophilic attack by the adjacent electron-withdrawing oxygen atom and the nitrogen at position 2. Research on 5-chloroisoxazoles has demonstrated that they are versatile starting materials, readily undergoing reaction at the C-5 position. mdpi.com For instance, they react with various N-nucleophiles to yield products of nucleophilic acyl substitution after ring isomerization. mdpi.com Therefore, for 5-chloro-1,2-oxazoles, the C-5 position is the selective site for halogen displacement. A halogen displacement reaction occurs when a more reactive species displaces a less reactive one from a compound. science-revision.co.uksavemyexams.comsavemyexams.comdocbrown.info
Table 3: Positional Selectivity of Nucleophilic Halogen Displacement in Oxazole Isomers
| Ring System | Position of Halogen | Relative Reactivity | Rationale |
| 1,3-Oxazole | C-2 | High | Activation by adjacent N and O atoms. tandfonline.compharmaguideline.com |
| 1,3-Oxazole | C-5 | Low | Less activation compared to C-2. tandfonline.com |
| 1,2-Oxazole | C-5 | High | Activation by adjacent O atom and ring N. mdpi.com |
A characteristic feature of oxazole chemistry is the propensity of the ring to undergo cleavage under nucleophilic conditions. pharmaguideline.com This is particularly true for 1,2-oxazoles, where the weak N-O bond is susceptible to scission. Instead of a straightforward substitution, the initial nucleophilic attack at C-5 can trigger a cascade of reactions leading to a rearranged, ring-opened, or recyclized product.
In the case of 5-chloroisoxazoles, reaction with nucleophiles does not typically result in simple substitution to form 5-amino or 5-alkoxyisoxazoles. Instead, it often leads to isomerization. For example, Fe(II)-catalyzed isomerization of 5-chloroisoxazoles generates highly reactive 2H-azirine-2-carbonyl chloride intermediates. mdpi.com These intermediates can then react with nucleophiles. This ring cleavage and rearrangement pathway highlights that nucleophilic attack on 5-chloro-1,2-oxazoles is mechanistically complex and does not follow a simple aromatic substitution (SNAr) mechanism. The instability of the heterocyclic ring often dictates the final product structure. pharmaguideline.com
Electrophilic Substitution Reactions on 1,2-Oxazoles
Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the ring's electron-deficient character. pharmaguideline.comfirsthope.co.in Such reactions typically require the presence of activating, electron-donating groups. tandfonline.comslideshare.net
For the parent 1,2-oxazole (isoxazole) ring, electrophilic attack preferentially occurs at the C-4 position. This is because the resonance stabilization of the intermediate sigma complex is most effective when the attack is at C-4.
In this compound, the outcome of an electrophilic substitution reaction is governed by the competing directing effects of the two substituents:
The methyl group at C-3 is an activating ortho-, para- director. It will strongly direct incoming electrophiles to the C-4 position.
The chlorine atom at C-5 is a deactivating ortho-, para- director. It will weakly direct incoming electrophiles to the C-4 position while deactivating the entire ring towards attack.
Both substituents favor substitution at the C-4 position. The activating effect of the methyl group would likely overcome the deactivating effect of the chlorine, suggesting that electrophilic substitution, while still potentially requiring forcing conditions, would selectively occur at the C-4 position. Common electrophilic reactions like nitration or halogenation would be expected to yield the 4-substituted-5-chloro-3-methyl-1,2-oxazole.
Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound
Transition metal-catalyzed cross-coupling reactions represent a powerful toolkit for the construction of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a versatile platform for the introduction of a wide array of functional groups at the C5 position, leveraging the reactivity of the C-Cl bond. Palladium-catalyzed reactions, in particular, have been extensively investigated for the functionalization of halo-heterocycles.
Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. While aryl bromides and iodides are more reactive and commonly used substrates, advancements in catalyst systems have made the use of less reactive but more readily available aryl chlorides feasible.
Investigations into the Suzuki-Miyaura coupling of this compound would typically involve its reaction with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For chloro-heterocycles like this compound, highly active palladium catalysts, often employing bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, are generally required to facilitate the challenging oxidative addition of the Pd(0) catalyst to the relatively inert C-Cl bond.
A representative Suzuki-Miyaura coupling reaction involving a chloro-heterocycle is presented in the table below, illustrating the typical conditions employed.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd2(dba)3 | XPhos | K3PO4 | 1,4-Dioxane/H2O | 80-100 | Moderate to High |
| Pd(OAc)2 | SPhos | K2CO3 | Toluene/H2O | 100-120 | Moderate to High |
| PEPPSI-IPr | None | Cs2CO3 | t-Amyl alcohol | 100 | High |
This is a representative table illustrating typical conditions for Suzuki-Miyaura coupling of chloro-heterocycles. Actual yields for this compound would depend on the specific boronic acid partner and optimized reaction conditions.
The successful implementation of the Suzuki-Miyaura coupling allows for the synthesis of a diverse library of 5-aryl- and 5-heteroaryl-3-methyl-1,2-oxazoles, which are valuable scaffolds in medicinal chemistry and materials science.
Stille and Negishi Cross-Coupling Methodologies
The Stille and Negishi cross-coupling reactions offer alternative and complementary approaches to the Suzuki-Miyaura coupling for the formation of C-C bonds.
The Stille coupling utilizes organostannanes as the coupling partners for organic halides. A key advantage of the Stille reaction is the tolerance of a wide range of functional groups. For this compound, a Stille coupling would involve its reaction with an organotin reagent in the presence of a palladium catalyst. Similar to the Suzuki-Miyaura coupling, the choice of catalyst and ligands is crucial for activating the C-Cl bond. The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can complicate purification and limit its application in pharmaceutical synthesis.
The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboron and organotin compounds. This heightened reactivity can be advantageous for the coupling of less reactive chlorides. The reaction of this compound with an organozinc halide, catalyzed by a palladium or nickel complex, would provide the corresponding 5-substituted-3-methyl-1,2-oxazole. The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents, and care must be taken due to their sensitivity to air and moisture.
| Coupling Reaction | Organometallic Reagent | Catalyst | Typical Ligand |
| Stille | R-Sn(n-Bu)3 | Pd(PPh3)4 or Pd2(dba)3 | PPh3 or AsPh3 |
| Negishi | R-ZnX | Pd(PPh3)4 or Ni(dppe)Cl2 | PPh3 or dppe |
This table provides a general overview of the reagents and catalysts used in Stille and Negishi couplings.
Sonogashira Coupling for Alkynyl Functionalization
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The Sonogashira coupling provides a direct route to alkynyl-substituted isoxazoles, which are versatile intermediates for further synthetic transformations and are also found in some biologically active molecules.
The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield a 5-alkynyl-3-methyl-1,2-oxazole. The reactivity of the C-Cl bond is lower than that of C-Br and C-I bonds in Sonogashira couplings, often necessitating more forcing conditions or more active catalyst systems. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst.
| Catalyst System | Co-catalyst | Base | Solvent |
| Pd(PPh3)2Cl2 | CuI | Et3N or i-Pr2NH | THF or DMF |
| Pd(OAc)2/XPhos | None (Copper-free) | Cs2CO3 | Toluene |
This table outlines common catalytic systems for the Sonogashira coupling.
Direct C-H Arylation and Alkenylation of Oxazoles
Direct C-H arylation and alkenylation have emerged as powerful and atom-economical alternatives to traditional cross-coupling reactions, as they avoid the pre-functionalization of the C-H bond. For oxazole and isoxazole derivatives, palladium-catalyzed direct C-H functionalization has been shown to be a viable strategy for introducing aryl and alkenyl groups.
Research has demonstrated that the direct arylation of isoxazoles can be achieved with high regioselectivity. For isoxazoles that are unsubstituted at the C5 position, palladium-catalyzed direct arylation with aryl iodides has been shown to selectively occur at the C5-position. nih.gov This suggests that for a substrate like 3-methylisoxazole, direct C-H arylation would preferentially yield 5-aryl-3-methylisoxazole.
In the case of this compound, the C5 position is already substituted. Therefore, direct C-H functionalization would be expected to occur at the only available C-H bond, which is at the C4 position. However, the electronic and steric environment of the C4 position, influenced by the adjacent methyl and chloro-substituted carbon, would play a significant role in the feasibility and efficiency of such a reaction.
For oxazoles, direct C-H arylation and alkenylation have been reported to occur at the C2 position. thieme-connect.comorganic-chemistry.org This highlights that the regioselectivity of direct C-H functionalization is highly dependent on the specific heterocyclic core and the reaction conditions employed.
| Reaction Type | Coupling Partner | Catalyst | Typical Base | Regioselectivity on Isoxazole |
| Direct C-H Arylation | Aryl Halide | Pd(OAc)2 | K2CO3 or Cs2CO3 | C5 (if unsubstituted) |
| Direct C-H Alkenylation | Alkenyl Halide | Pd(OAc)2 | AgOAc | C5 (if unsubstituted) |
This table summarizes general aspects of direct C-H functionalization on the isoxazole ring.
Cycloaddition and Annulation Reactions
The oxazole ring, including derivatives like this compound, can participate in Diels-Alder reactions, exhibiting dual reactivity as both a diene and, less commonly, as a dienophile. This reactivity is a cornerstone for the synthesis of other heterocyclic systems, most notably pyridines and furans.
Oxazoles as Dienes:
In the most common scenario, the oxazole ring acts as an electron-deficient azadiene, particularly in inverse electron demand Diels-Alder reactions. The reactivity of the oxazole as a diene is enhanced by the presence of electron-donating substituents on the ring. The reaction with various dienophiles, such as alkenes and alkynes, leads to the formation of a bicyclic adduct. This intermediate is often unstable and undergoes a retro-Diels-Alder reaction, typically with the elimination of a small molecule, to yield a new aromatic ring.
Reaction with Alkenes: The cycloaddition of an oxazole with an alkene dienophile initially forms a bicyclic adduct which, upon elimination of water, rearranges to form a substituted pyridine (B92270). This has been a well-established route for the synthesis of the pyridine nucleus. wikipedia.orgpharmaguideline.com
Reaction with Alkynes: When an alkyne is used as the dienophile, the resulting bicyclic adduct can eliminate a nitrile to afford a substituted furan.
The regioselectivity of these reactions is influenced by the substituents on both the oxazole and the dienophile. For instance, in reactions with unsymmetrical alkenes, the more electronegative substituent of the dienophile generally occupies the 4-position of the resulting pyridine ring.
Oxazoles as Dienophiles:
While less common, oxazoles can also function as dienophiles in Diels-Alder reactions. This reactivity is typically observed in intramolecular cycloadditions where the oxazole ring is tethered to a diene moiety. In such cases, the C4-C5 double bond of the oxazole acts as the dienophilic component. This intramolecular pathway has been instrumental in the synthesis of complex, polycyclic natural products.
Oxidative annulation represents a powerful strategy for the synthesis of the oxazole ring itself, often involving the formation of C-N and C-O bonds in a cascade process. While this section focuses on the formation of the oxazole ring rather than the reactions of a pre-existing this compound, understanding these mechanisms provides insight into the stability and formation of the heterocyclic core.
A common approach involves the copper- or palladium-catalyzed reaction of various precursors, such as aldehydes, amines, and alkynes, in the presence of an oxidant, frequently molecular oxygen. These reactions are highly efficient, often involving the removal of multiple hydrogen atoms and the cleavage of several C-H bonds.
The mechanism of these transformations is thought to proceed through several key steps:
Formation of an Intermediate: Initially, the starting materials react to form an intermediate, such as a keto-imine, through condensation.
C-H Activation: The metal catalyst facilitates the activation of C-H bonds, leading to the formation of a metalated intermediate.
Oxidative Cyclization: This is followed by an intramolecular cyclization, where the C-O and C-N bonds of the oxazole ring are formed. This step is often the rate-determining step and involves the oxidation of the metal catalyst.
Reductive Elimination/Reoxidation: The product is released from the metal center, which is then reoxidized by the external oxidant (e.g., O₂) to complete the catalytic cycle.
Isotope-labeling studies have been employed to elucidate the source of the oxygen atom in the oxazole ring, with some studies indicating that it can originate from water or molecular oxygen, depending on the specific reaction conditions.
| Catalyst | Oxidant | Key Transformation | Reference |
| Copper | Molecular Oxygen | Dehydrogenative annulation of aldehydes and amines | nih.gov |
| Palladium/Copper | Not specified | Cascade oxidative cyclization | researchgate.net |
| Copper | Molecular Oxygen | Benzylic sp³ C-H aerobic oxidative annulation | tandfonline.com |
Rearrangement Reactions and Ring Transformations
The Smiles rearrangement is a classical intramolecular nucleophilic aromatic substitution (SNAr) reaction. While not extensively documented specifically for simple oxazole systems, the principles of this rearrangement can be applied to suitably substituted oxazole derivatives. The reaction involves the migration of an aromatic ring from one heteroatom to another, proceeding through a spirocyclic Meisenheimer-like intermediate.
For a Smiles rearrangement to occur in an oxazole derivative, the molecule would need to possess the following general features:
An oxazole ring that is sufficiently electron-deficient to undergo nucleophilic attack. This could be achieved by the presence of electron-withdrawing groups on the oxazole ring.
A nucleophilic group (Y-H) attached to the oxazole ring via a linker (X).
The group X is typically an atom like O, S, or NR.
The generalized mechanism would involve the deprotonation of the nucleophilic group (Y-H) to form a potent nucleophile (Y⁻). This nucleophile then attacks the ipso-carbon of the oxazole ring, leading to the formation of a transient spirocyclic intermediate. Subsequent cleavage of the C-X bond and protonation results in the rearranged product. The driving force for the reaction is often the formation of a more stable anion.
While direct examples involving this compound are scarce in the literature, the potential for such rearrangements exists in more complex systems where the oxazole core is part of a larger, appropriately functionalized molecule.
The oxazole ring can serve as a versatile synthon for the construction of a variety of other heterocyclic systems through ring-opening and recyclization reactions. nih.gov
| Target Heterocycle | Reagents/Conditions | General Mechanism | References |
| Pyrrole (B145914) | Photolysis or thermolysis | Skeletal rearrangement via dynamic 8π electrocyclizations. | core.ac.uk |
| Pyrimidine | Reaction with a suitable nitrogen source (e.g., formamide) | Annulation of a pyrimidine ring onto a functionalized oxazole, or vice versa. | nih.gov |
| Pyrazole | Hydrazine derivatives | Ring-opening of the oxazole followed by condensation and cyclization with hydrazine. This transformation is not as direct as others. | kthmcollege.ac.inwikipedia.org |
| Thiazole | Thioamides or other sulfur-containing reagents | This conversion is not well-established and likely requires multi-step synthesis rather than a direct ring transformation. | |
| Imidazole | Ammonia or primary amines | Nucleophilic attack at the C2 position, leading to ring cleavage followed by recyclization with the incorporation of the nitrogen from the amine. | pharmaguideline.com |
| Pyridine | Alkenes (Diels-Alder dienophiles) | [4+2] cycloaddition followed by elimination of water from the bicyclic intermediate. | wikipedia.orgpharmaguideline.com |
The conversion to imidazoles is a well-known transformation where the oxygen atom of the oxazole is replaced by a nitrogen atom. This is typically achieved by heating the oxazole with ammonia or a primary amine in the presence of a Lewis acid or under high pressure. The reaction proceeds via a nucleophilic attack on the oxazole ring, leading to ring opening and subsequent recyclization.
The synthesis of pyridines from oxazoles via the Diels-Alder reaction, as discussed in section 3.5.1, is a robust and widely used method.
The transformation of oxazoles into pyrroles can be achieved through skeletal rearrangements, such as those induced by photochemical or thermal conditions, which proceed through dynamic electrocyclization processes.
The conversion of oxazoles to pyrimidines and pyrazoles is also possible, though often requires more specific starting materials and conditions. For pyrimidine synthesis, this can involve the annulation of a pyrimidine ring onto an existing oxazole framework. For pyrazole synthesis, the reaction typically involves a ring-opening of the oxazole followed by condensation with a hydrazine derivative.
Direct ring transformation of an oxazole into a thiazole is less common. The synthesis of thiazoles usually follows distinct synthetic pathways, such as the Hantzsch thiazole synthesis from thioamides.
Reduction Pathways of the 1,2-Oxazole Moiety and Ring Integrity
The reduction of the 1,2-oxazole ring in this compound presents a multifaceted reactivity landscape, where the integrity of the heterocyclic core is contingent upon the nature of the reducing agent and the specific reaction conditions employed. The inherent strain of the N-O bond makes it susceptible to cleavage, leading to a variety of ring-opened products. Conversely, under certain catalytic conditions, the C=N double bond can be selectively reduced while preserving the ring structure. The presence of a chloro substituent at the C5 position further complicates the reduction pathways, introducing the possibility of dehalogenation.
A significant pathway in the reaction of substituted 1,2-oxazoles involves the reductive cleavage of the nitrogen-oxygen bond. This scission can be initiated by a range of reducing agents, from complex metal hydrides to catalytic hydrogenation, often resulting in the formation of β-enaminones or related acyclic compounds. The precise nature of the product is dictated by the substitution pattern of the oxazole ring and the specific reagents used.
Alternatively, pathways that maintain the ring's integrity are also accessible. Catalytic asymmetric hydrogenation, for instance, has been successfully employed for the reduction of the C=N bond in substituted 1,3-oxazoles to yield oxazolines. While specific studies on this compound are not extensively documented, analogies from related structures suggest that similar selective reductions could be achievable, affording substituted isoxazoline derivatives.
Reductive Cleavage of the N-O Bond
The most prevalent reduction pathway for the 1,2-oxazole ring is the cleavage of the weak N-O bond. This can be accomplished through various methods, including the use of strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of cleaving the N-O bond in alkyl-substituted isoxazoles. Studies on compounds such as 3,4,5-trimethylisoxazole and 3,5-dimethylisoxazole have shown that reduction with LiAlH₄ leads to a complex mixture of products. The major product identified was a 2,3-dimethyl-3-β-hydroxyethylaziridine, alongside other minor products like 2,3-dimethyl-3-ethylaziridine and 4-amino-3-methyl-2-pentanol researchgate.net. This indicates that the reduction proceeds through N-O bond cleavage, followed by intramolecular rearrangements to form aziridine derivatives, as well as further reduction to amino alcohols. Given the strong reducing nature of LiAlH₄, it is also anticipated that the C5-chloro substituent in this compound would likely be reduced to a C-H bond during this process.
Catalytic hydrogenation is another effective method for the reductive cleavage of the isoxazole ring. While specific data on this compound is scarce, studies on related isoxazole derivatives have shown that catalytic hydrogenation over catalysts such as Palladium on carbon (Pd/C) or Raney Nickel can lead to the formation of β-enaminones. This transformation is a valuable synthetic route to these versatile intermediates.
| Reducing Agent/Catalyst | Substrate Analogue | Major Product(s) | Observations |
| Lithium Aluminum Hydride (LiAlH₄) | 3,4,5-Trimethylisoxazole | 2,3-dimethyl-3-β-hydroxyethylaziridine | Complex product mixture due to N-O bond cleavage and subsequent rearrangements researchgate.net. |
| Lithium Aluminum Hydride (LiAlH₄) | 3,5-Dimethylisoxazole | Corresponding aziridine and amino alcohol derivatives | Similar complex reactivity to the trimethyl-substituted analogue researchgate.net. |
| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | General Isoxazoles | β-Enaminones | Common and synthetically useful ring-opening reaction. |
Ring Integrity Preservation and C=N Bond Reduction
While ring-opening reactions are common, it is also possible to selectively reduce the C=N double bond of the 1,2-oxazole ring, thus preserving the heterocyclic core and forming an isoxazoline. This type of transformation is highly dependent on the choice of catalyst and reaction conditions.
For the related 1,3-oxazole systems, highly enantioselective hydrogenation of substituted oxazoles to the corresponding chiral oxazolines has been achieved using a chiral ruthenium catalyst generated from Ru(η³-methallyl)₂(cod) and a trans-chelating chiral bisphosphine ligand, PhTRAP. This demonstrates the feasibility of selective C=N bond reduction without cleavage of the heterocyclic ring. By analogy, it is plausible that similar catalytic systems could be applied to this compound to yield the corresponding 5-chloro-3-methyl-isoxazoline. The success of such a reaction would hinge on the chemoselectivity of the catalyst, favoring reduction of the C=N bond over cleavage of the N-O bond or reduction of the C-Cl bond.
| Catalyst System | Substrate Type | Product Type | Key Feature |
| Chiral Ruthenium Catalyst (e.g., Ru/PhTRAP) | Substituted 1,3-Oxazoles | Chiral Oxazolines | Highly enantioselective reduction of the C=N bond with ring preservation. |
| Potential Catalytic Systems | This compound | 5-Chloro-3-methyl-isoxazoline | Hypothetical pathway based on analogy, requiring high chemoselectivity. |
Influence of the C5-Chloro Substituent
The presence of the chlorine atom at the C5 position introduces an additional reactive site. Under harsh reductive conditions, such as with strong hydride reagents or certain catalytic hydrogenation conditions, dehalogenation is a likely concurrent reaction. The relative ease of reduction of the C-Cl bond versus the N-O bond or the C=N bond will determine the final product distribution. For instance, catalytic hydrogenation with catalysts like Pd/C is a well-known method for dehalogenation of aryl and vinyl halides. Therefore, it is probable that under such conditions, this compound would undergo both N-O bond cleavage and dechlorination.
In contrast, milder or more selective reducing agents may leave the C-Cl bond intact. The Fe(II)-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides is a notable example where the N-O bond is cleaved while the C-Cl bond remains, albeit as part of a rearranged product. This highlights the possibility of manipulating reaction conditions to achieve selective transformations at different sites of the molecule.
Sophisticated Spectroscopic Characterization and Structural Elucidation of 1,2 Oxazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Assignment (¹H, ¹³C, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,2-oxazole derivatives. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹⁵N NMR experiments provide precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
¹H NMR: Proton NMR spectra reveal the number of different types of protons and their neighboring environments. For 5-chloro-3-methyl-1,2-oxazole, the spectrum is expected to show two distinct signals: a singlet for the methyl protons (CH ₃) at the C3 position and a singlet for the lone proton (CH ) at the C4 position. The chemical shift of the C4-H is influenced by the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms and the chlorine at C5.
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. The spectrum of this compound would display four signals corresponding to the methyl carbon and the three carbons of the oxazole (B20620) ring (C3, C4, and C5). The chemical shifts are highly characteristic; for instance, the C5 carbon, bonded to the electronegative chlorine atom, is expected to resonate at a significantly different field compared to the other ring carbons. beilstein-journals.org In related 1,2-oxazole structures, the ring carbons typically appear at distinct chemical shifts: C3 around 150.2 ppm, C4 at 108.3 ppm, and C5 at 179.5 ppm, with these values shifting based on substitution. beilstein-journals.org
¹⁵N NMR: Nitrogen-15 NMR is particularly valuable for characterizing the heterocyclic nitrogen atom. The chemical shift of the nitrogen in the 1,2-oxazole ring is sensitive to the electronic environment and substitution pattern. beilstein-journals.orgnih.gov For similar 1,2-oxazole derivatives, the nitrogen atom resonance has been observed at approximately -3.1 ppm. beilstein-journals.org Two-dimensional NMR techniques, such as HSQC and HMBC, are often employed to establish correlations between protons, carbons, and nitrogens, confirming the precise structural assignment. rsc.org
Table 1: Predicted and Comparative NMR Chemical Shifts (δ) for 1,2-Oxazole Derivatives
| Nucleus | Predicted for this compound | Comparative Data for a 1,2-Oxazole Derivative beilstein-journals.org |
| ¹H NMR | ||
| CH ₃ | ~2.3 ppm | - |
| C4-H | ~6.5 ppm | 8.46 ppm |
| ¹³C NMR | ||
| C H₃ | ~12 ppm | - |
| C 3 | ~160 ppm | 150.2 ppm |
| C 4 | ~105 ppm | 108.3 ppm |
| C 5 | ~155 ppm | 179.5 ppm |
| ¹⁵N NMR | ||
| N2 | ~0 ppm | -3.1 ppm |
Vibrational Spectroscopy (FT-IR) for Characteristic Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to the vibrations of the heterocyclic ring and its substituents.
Key expected vibrational frequencies include:
C-H stretching: Vibrations from the methyl group and the C4-H bond.
C=N and C=C stretching: These occur within the 1,2-oxazole ring, typically in the 1650-1400 cm⁻¹ region.
N-O stretching: A characteristic band for the oxazole ring.
C-Cl stretching: A strong absorption in the lower frequency region (typically 800-600 cm⁻¹), indicative of the chloro-substituent.
In studies of related oxazole derivatives, IR spectra have been used to confirm the presence of the core ring structure and attached functional groups. rsc.orgbeilstein-journals.org For example, the IR spectrum of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate has been thoroughly analyzed, allowing for the assignment of vibrational bands to specific molecular motions. nih.gov
Table 2: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (methyl) | Stretching | 2950 - 3000 |
| C-H (ring) | Stretching | 3100 - 3150 |
| C=N (ring) | Stretching | 1600 - 1650 |
| C=C (ring) | Stretching | 1450 - 1550 |
| Ring Skeletal | Vibrations | 1300 - 1400 |
| N-O (ring) | Stretching | 1100 - 1250 |
| C-Cl | Stretching | 700 - 800 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the deduction of its elemental formula. nih.gov For this compound (C₄H₄ClN O), HRMS would confirm its exact mass with high accuracy, distinguishing it from other compounds with the same nominal mass.
The calculated monoisotopic mass is 117.00086 u. HRMS analysis would be expected to yield a value extremely close to this, confirming the elemental composition. beilstein-journals.org Furthermore, the mass spectrum reveals fragmentation patterns upon ionization, which can provide structural information. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and fragment ions, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for such heterocyclic systems may involve the cleavage of the ring or the loss of substituents.
X-ray Diffraction Analysis for Crystalline State Molecular Architecture
Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in its crystalline state. nih.gov This technique determines the precise three-dimensional arrangement of atoms, yielding accurate bond lengths, bond angles, and intermolecular interactions. mdpi.com
While a specific crystal structure for this compound is not publicly available, analysis of related 1,2-oxazole derivatives provides insight into the expected molecular geometry. beilstein-journals.orgnih.gov Studies on similar compounds reveal that the 1,2-oxazole ring is planar. beilstein-journals.org The bond lengths and angles within the ring are characteristic of its aromatic nature. X-ray analysis would definitively establish the planarity of the ring in this compound and provide precise measurements of the C-Cl, C-N, N-O, and C-C bond lengths, offering valuable data for theoretical and computational studies.
Table 3: Typical 1,2-Oxazole Ring Bond Lengths and Angles from X-ray Diffraction Data
| Parameter | Typical Value (from related structures) |
| Bond Lengths (Å) | |
| O1-N2 | ~1.41 Å |
| N2-C3 | ~1.31 Å |
| C3-C4 | ~1.42 Å |
| C4-C5 | ~1.34 Å |
| C5-O1 | ~1.35 Å |
| **Bond Angles (°) ** | |
| C5-O1-N2 | ~105° |
| O1-N2-C3 | ~109° |
| N2-C3-C4 | ~113° |
| C3-C4-C5 | ~104° |
| C4-C5-O1 | ~109° |
Advanced Core-Level Spectroscopy for Electronic Structure Elucidation
Advanced spectroscopic techniques that probe core-level electrons provide deep insights into the electronic structure and bonding of molecules.
Valence Photoelectron Spectroscopy (PES) measures the ionization energies required to remove electrons from the valence molecular orbitals. This data provides a direct map of the molecule's electronic energy levels. Studies on the parent molecules, isoxazole (B147169) and oxazole, have been conducted to understand their electronic structure and photodynamics. nih.govacs.orgresearchgate.net The PES spectrum of isoxazole shows that the first three ionization bands correspond to π, π, and n (lone pair) orbitals, respectively. researchgate.net For this compound, the introduction of the electron-donating methyl group and the electron-withdrawing chloro group would be expected to shift these ionization potentials. The analysis of these shifts provides critical information on how substituents modify the electronic landscape of the 1,2-oxazole ring.
X-ray Absorption (XA) spectroscopy is an element-specific technique that probes the unoccupied electronic states of a molecule. By tuning the X-ray energy to the absorption edge of a specific element (e.g., nitrogen, oxygen, or chlorine), one can excite a core electron into unoccupied molecular orbitals. The resulting spectrum provides information about the local chemical environment and oxidation state of the absorbing atom. Studies on oxazole have used X-ray techniques to create and image electronic wavepackets, demonstrating the ability to probe valence-electron dynamics. uci.edu For this compound, XA spectroscopy at the N and O K-edges could reveal details about the unoccupied π* and σ* orbitals associated with the heterocyclic ring, while analysis at the Cl K-edge would probe orbitals involving the chloro substituent.
X-ray Photoelectron (XP) Spectroscopy
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of 1,2-oxazole derivatives such as this compound, XPS provides invaluable insights into the core-level electron binding energies of the constituent atoms (carbon, nitrogen, oxygen, and chlorine), which are sensitive to the local chemical environment.
The fundamental principle of XPS involves irradiating a sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons can be determined using the equation:
Ebinding = Ephoton - (Ekinetic + Φ)
where Ebinding is the binding energy of the electron, Ephoton is the energy of the X-ray photons, Ekinetic is the kinetic energy of the electron as measured by the instrument, and Φ is the work function of the spectrometer.
For the 1,2-oxazole ring, the core-level spectra of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s) are of particular interest. The different chemical environments of the carbon atoms within the this compound molecule—the methyl carbon, the two aromatic carbons of the oxazole ring, and the carbon bonded to chlorine—would be expected to exhibit distinct C 1s binding energies, a phenomenon known as a chemical shift. For instance, the carbon atom bonded to the electronegative chlorine and oxygen atoms would be expected to have a higher binding energy compared to the methyl carbon.
Below is a table summarizing the theoretical core-level binding energies for the parent oxazole molecule, which can serve as a reference for understanding the expected values for its derivatives. The presence of a chloro and a methyl substituent in this compound would induce chemical shifts in these binding energies.
| Atom | Orbital | Theoretical Binding Energy (eV) for Oxazole |
| Carbon | C2 1s | ~291.5 |
| C4 1s | ~290.5 | |
| C5 1s | ~289.5 | |
| Nitrogen | N3 1s | ~405.0 |
| Oxygen | O1 1s | ~540.0 |
Note: These are approximate theoretical values for the parent oxazole and would be expected to shift in this compound due to the electronic effects of the substituents.
Auger–Meitner Electron (AE) Spectroscopy
Auger–Meitner Electron Spectroscopy (AES), commonly known as Auger Electron Spectroscopy, is a widely used analytical technique for determining the elemental composition of a sample surface. It is based on the Auger-Meitner effect, a physical phenomenon where the filling of an inner-shell electron vacancy of an atom is accompanied by the emission of an electron from the same atom. The emitted electron is known as an Auger-Meitner electron, and its kinetic energy is characteristic of the element from which it was emitted.
The process begins with the ionization of a core-level electron by an external energy source, typically an X-ray or an electron beam. This leaves a vacancy in a core electron shell. An electron from a higher energy level then drops into the vacancy, releasing energy. This energy can be released as a photon (X-ray fluorescence) or transferred to another electron, which is then ejected from the atom. This ejected electron is the Auger-Meitner electron.
The kinetic energy of the Auger-Meitner electron is determined by the energy levels of the atom involved and is independent of the energy of the incident beam. The kinetic energy (KE) can be approximated by:
KE ≈ EK - EL1 - EL2,3
where EK, EL1, and EL2,3 are the binding energies of the core level, the first outer shell, and the second outer shell involved in the process, respectively.
In the context of 1,2-oxazole derivatives, AES can provide complementary information to XPS. While XPS is sensitive to the chemical state of an element through binding energy shifts, AES can also provide chemical state information through changes in the kinetic energy and the shape of the Auger peaks.
Studies on the parent oxazole molecule have included the analysis of its normal and resonant Auger-Meitner electron spectra at the carbon, oxygen, and nitrogen K-edges. osti.govaip.org The normal AES of oxazole is reported to be dominated by a singlet excitation channel and is well-described by theoretical models. osti.gov However, the resonant AES, which occurs when a core electron is excited to an unoccupied orbital rather than being fully ejected, presents a more complex picture. osti.gov
The table below presents a simplified overview of the expected primary Auger-Meitner transitions for the elements present in this compound. The kinetic energies are characteristic of the element and its chemical environment.
| Element | Primary Auger Transition | Expected Kinetic Energy Range (eV) |
| Carbon | KLL | 200 - 300 |
| Nitrogen | KLL | 300 - 400 |
| Oxygen | KLL | 400 - 550 |
| Chlorine | LMM | 100 - 200 |
Note: The kinetic energy ranges are approximate and can be influenced by the specific chemical bonding within the molecule.
The combination of XPS and AES provides a powerful toolkit for the comprehensive electronic and structural characterization of 1,2-oxazole derivatives, offering detailed insights into their elemental composition and the chemical environment of each atom within the molecular structure.
Computational Chemistry and Theoretical Insights into 5 Chloro 3 Methyl 1,2 Oxazole
Quantum Chemical Calculations of Electronic Structure
The electronic structure of a molecule dictates its physical and chemical properties. Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within 5-chloro-3-methyl-1,2-oxazole.
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. reddit.com DFT methods are based on the principle that the energy of a system can be determined from its electron density. In the study of oxazole (B20620) and its derivatives, DFT calculations are routinely employed to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties. nih.govnih.govresearchgate.net
A popular and widely validated functional used for such systems is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). inpressco.commdpi.com This functional, when paired with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), has been shown to provide reliable predictions for the geometries and electronic structures of various heterocyclic compounds. mdpi.comresearchgate.net For this compound, DFT calculations would be instrumental in determining key structural parameters (bond lengths and angles) and understanding how the chloro and methyl substituents electronically influence the 1,2-oxazole ring.
For situations demanding higher accuracy, post-Hartree-Fock methods such as Coupled Cluster (CC) theory and Møller-Plesset (MP) perturbation theory are employed. wikipedia.orgwikipedia.org Coupled Cluster theory, particularly the CCSD(T) method which includes single, double, and a perturbative treatment of triple excitations, is often considered the "gold standard" in quantum chemistry for its ability to provide highly accurate results for small to medium-sized molecules. wikipedia.orgaps.orgaps.org It constructs a multi-electron wavefunction using an exponential cluster operator to rigorously account for electron correlation. wikipedia.org
Perturbation theory offers another avenue to improve upon the Hartree-Fock approximation by treating the electron correlation as a perturbation to a simpler, solvable system. wikipedia.orgyoutube.com These methods, while more computationally demanding than DFT, are invaluable for calibrating DFT results and for calculating properties where electron correlation effects are particularly strong, such as excited states and reaction barriers.
Analysis of Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. irjweb.comresearchgate.net The energies and spatial distributions of these orbitals in this compound provide a clear picture of its reactive nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A small energy gap suggests that the molecule is more polarizable and can be easily excited, correlating with higher chemical reactivity. nih.gov Conversely, a large HOMO-LUMO gap implies high stability and lower reactivity. irjweb.com
Substituents on the oxazole ring significantly influence the FMO energies. Electron-donating groups, like the methyl group at the C3 position, tend to raise the HOMO energy level. Electron-withdrawing groups, such as the chloro group at the C5 position, typically lower the LUMO energy level. researchgate.net Both effects lead to a reduction in the HOMO-LUMO gap, suggesting that this compound would be more reactive than the unsubstituted parent 1,2-oxazole. Theoretical studies on related substituted oxazoles support this trend. researchgate.netwuxibiology.com
Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Oxazole and Substituted Analogues (Note: Data for analogous compounds used to illustrate substituent effects. Calculations performed at the PM3 and B3LYP/6-31G(d,p) levels of theory.)
| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Data Source |
| Oxazole | -9.534 | 4.491 | 14.025 | researchgate.net |
| 5-Methyl oxazole | -9.064 | 4.691 | 13.755 | researchgate.net |
| 2-Fluoro oxazole | -9.81 | -0.63 | 9.18 | researchgate.net |
| 2-Nitro oxazole | -10.61 | -2.01 | 8.60 | researchgate.net |
The distribution of electron density within the molecule is key to identifying sites susceptible to electrophilic or nucleophilic attack. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which plots the electrostatic potential onto the electron density surface. rsc.org Regions of negative potential (typically colored red) are electron-rich and prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
In this compound, the nitrogen atom of the oxazole ring is expected to be a site of negative potential, making it a primary nucleophilic center. The electron-withdrawing nature of the chloro substituent at the C5 position would create a region of positive potential around this carbon and the adjacent ring atoms, marking them as potential electrophilic sites. Conversely, the electron-donating methyl group at C3 would enhance the electron density in its vicinity. Computational analysis of the MEP would provide a detailed map of these reactive regions.
Theoretical Studies on Aromaticity and Stability
The 1,2-oxazole ring is an aromatic heterocycle, though its aromaticity is less pronounced than that of benzene or other heterocycles like thiazole. researchgate.net Aromaticity contributes significantly to the molecule's thermodynamic stability. Theoretical methods can quantify the degree of aromaticity using various indices.
One common metric is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. researchgate.net A more negative NICS value indicates a stronger diatropic ring current and thus a higher degree of aromaticity. Another index is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system.
Impact of N–O Dipole and Substituents on Aromatic Character (e.g., C-3, C-5, C-6 substitution effects)
Substituents on the 1,2-oxazole ring play a crucial role in modulating these electronic properties. The nature and position of the substituent can either enhance or diminish the aromaticity of the ring.
C-3 Substitution : The methyl group (-CH₃) at the C-3 position in this compound is an electron-donating group. Theoretical investigations on similar systems suggest that altering the group at the C-3 position can significantly influence the electronic structure. researchgate.netjchemrev.com The electron-donating nature of the methyl group can affect the π electron density within the ring.
C-5 Substitution : The chlorine atom (-Cl) at the C-5 position is an electronegative, electron-withdrawing substituent (via induction) that also possesses lone pairs capable of π-donation (resonance). In related heterocyclic systems, substitution at the C-5 position has been shown to alter the geometry of the 1,2-oxazole ring and can influence the interaction with the N–O dipole through the π ring density. jchemrev.com The interplay between the inductive withdrawal and resonance donation of the chlorine atom, combined with the effect of the C-3 methyl group, determines the final electronic distribution and aromatic character of the this compound molecule. Studies on azoles have shown that strongly electron-withdrawing groups can sometimes enhance aromaticity by modulating electron distribution in the ring. researchgate.net
Aromaticity Indices (e.g., Bond Uniformity (IA), Average Bond Order (ABO), Harmonic Oscillator Model of Aromaticity (HOMA))
To quantify the aromatic character of molecules like this compound, computational chemistry employs several aromaticity indices. These descriptors provide a numerical measure of aromaticity based on geometric, energetic, or magnetic criteria.
Harmonic Oscillator Model of Aromaticity (HOMA) : This is a structure-based index that evaluates aromaticity based on the deviation of bond lengths from an optimal value assumed for a perfect aromatic system. researchgate.netjchemrev.com A HOMA value of 1 indicates a fully aromatic system, while values less than 1 (or negative) suggest non-aromatic or anti-aromatic character. It is a widely used and reliable index for assessing the aromaticity of heterocyclic rings. researchgate.netjchemrev.com
Bond Uniformity (IA) : This index, similar to HOMA, is a geometry-based measure that quantifies the uniformity of bond lengths within the ring. researchgate.netjchemrev.com Greater bond length equalization corresponds to a higher IA value and, consequently, a higher degree of aromaticity.
Average Bond Order (ABO) : The ABO index also relates to the degree of bond length equalization and π-electron delocalization within the ring system. researchgate.netjchemrev.com
In theoretical studies of related 1,2-oxazole N-oxides, these indices have been employed to measure changes in aromaticity resulting from different substitution patterns. researchgate.net For this compound, these indices would be calculated to assess the cumulative effect of the chloro and methyl substituents on the π-electron delocalization of the oxazole ring.
| Compound | HOMA (Hypothetical Trend) | Bond Uniformity (IA) (Hypothetical Trend) | Rationale for Trend |
|---|---|---|---|
| 1,2-Oxazole | Baseline | Baseline | Unsubstituted parent ring. |
| 3-Methyl-1,2-oxazole | Slight Increase | Slight Increase | Electron-donating -CH₃ group may enhance π-delocalization slightly. |
| 5-Chloro-1,2-oxazole | Variable | Variable | Complex effect: -Cl group's inductive withdrawal may decrease aromaticity, while resonance donation could increase it. The net effect depends on the balance. |
| This compound | Variable | Variable | Combined electronic effects of both substituents determine the final aromatic character. |
Reactivity Descriptors from Computational Analysis
Computational analysis provides powerful tools to predict the chemical reactivity of molecules. By calculating various reactivity descriptors, one can identify the most probable sites for electrophilic, nucleophilic, and radical attack.
The Fukui function, f(r), is a key descriptor in conceptual Density Functional Theory (DFT) used to determine the most reactive sites within a molecule. scielo.org.mx It measures the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the identification of sites susceptible to different types of attack:
f+(r) : Identifies sites for nucleophilic attack (where an electron is best accepted).
f-(r) : Identifies sites for electrophilic attack (where an electron is most easily donated).
f0(r) : Identifies sites for radical attack.
Studies on the parent oxazole ring have shown that the preferential site for electrophilic substitution is the C-5 position. researchgate.net For this compound, the presence of the chloro group at C-5 and the methyl group at C-3 would significantly alter the electron density distribution. A local reactivity analysis using Fukui functions would be essential to pinpoint how these substituents modify the reactivity of the ring atoms compared to the unsubstituted parent oxazole. The arbitrariness in choosing the charge scheme for calculating condensed Fukui functions is a known consideration in these analyses. scielo.org.mx
Complementing the Fukui functions, the local electro(nucleo)philicity Parr functions are advanced reactivity descriptors used to predict the reactivity profile of a molecule. researchgate.net These functions help to assess the effect of substituents on the structure and reactivity, providing a more detailed picture of site selectivity. researchgate.net For this compound, the calculation of Parr functions would offer deeper insight into the electrophilic and nucleophilic character of each atom in the molecule, guided by the influence of the chloro and methyl groups and the N-O dipole.
Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. A higher chemical potential (less negative value) indicates a greater tendency to donate electrons. It is calculated as μ = -(I + A)/2, where I is the ionization potential and A is the electron affinity. researchgate.net
Chemical Hardness (η) : This represents the resistance of a molecule to a change in its electron distribution. A larger value of η indicates greater stability and lower reactivity. researchgate.netscielo.org.mx It can be calculated as η = (I - A)/2 or approximated by half of the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), η = (ELUMO - EHOMO)/2. researchgate.net
The HOMO-LUMO gap is a well-known indicator of molecular stability. researchgate.net The introduction of substituents is expected to alter these global reactivity descriptors.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | μ = -(I + A)/2 | Measures electron-donating ability. Becomes less negative for better electron donors. |
| Chemical Hardness (η) | η = (I - A)/2 | Measures stability/resistance to charge transfer. Higher values indicate greater stability. |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Related to chemical hardness and stability. A larger gap implies higher stability. |
Reaction Pathway Energetics and Transition State Analysis
Beyond predicting static reactivity, computational chemistry allows for the detailed exploration of reaction mechanisms. This involves mapping the potential energy surface for a given reaction, identifying transition states, and calculating activation energies.
For the class of 5-chloroisoxazoles, a known reaction is the isomerization to 2H-azirine-2-carbonyl chlorides. mdpi.com This transformation highlights the reactivity of the isoxazole (B147169) ring and the lability of the N-O bond under certain conditions, such as in the presence of an FeCl₂ catalyst. mdpi.com
A computational study of this or other potential reactions of this compound would involve:
Geometry Optimization : Calculating the lowest-energy structures of reactants, products, intermediates, and transition states.
Frequency Calculations : To confirm that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states) on the potential energy surface.
Activation Energy Calculation : Determining the energy barrier (Eₐ) for the reaction, which is the energy difference between the transition state and the reactants. This is crucial for predicting reaction rates and feasibility.
Reaction Coordinate Analysis : Mapping the energetic profile along the reaction pathway to understand the mechanism in detail.
Such analyses provide invaluable, atomistic-level insights into how reactions proceed, complementing experimental findings and guiding the design of new synthetic routes.
Strategic Functionalization and Derivatization of the 1,2 Oxazole Scaffold
Regioselective Functionalization at C2, C4, and C5 Positions of the Oxazole (B20620) Ring
The functionalization of the 1,2-oxazole ring is dictated by the electronic properties of the heteroatoms and the influence of existing substituents. In 5-chloro-3-methyl-1,2-oxazole, the C3 and C5 positions are substituted, leaving the C4 position as the primary site for direct C-H functionalization on the carbon skeleton. The nitrogen atom at the N2 position can also participate in reactions such as N-alkylation.
The reactivity of the C-H bonds on the oxazole ring generally follows the order of acidity C2 > C5 > C4, making the C2 position the most susceptible to deprotonation. thepharmajournal.com However, for electrophilic substitutions, the C4 position is often the most reactive. pharmaguideline.com Modern synthetic methods often employ transition-metal-catalyzed C-H activation, which provides a powerful tool for regioselective functionalization, particularly at the C4 position. beilstein-journals.orgacs.org
Palladium-catalyzed C-H activation has been successfully used for the C4-olefination and arylation of oxazole rings. beilstein-journals.orgacs.org These methods avoid the need for pre-functionalized substrates, such as organometallic reagents, offering a more atom-economical approach. For instance, the direct coupling of oxazoles with alkenes or aryl halides can be achieved under mild conditions. acs.org
Below is a table summarizing key regioselective functionalization reactions applicable to the 1,2-oxazole scaffold.
| Position | Reaction Type | Reagents/Catalyst | Outcome |
| C4 | C-H Olefination | Pd(OAc)₂, Ag₂CO₃, Olefin | Introduction of a vinyl group at C4 |
| C4 | C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | Introduction of an aryl group at C4 |
| N2 | N-Alkylation | Alkyl Halide, Base | Formation of N-alkyloxazolium salts |
| C2/C4/C5 | Metallation | TMPMgCl·LiCl or TMPZnCl·LiCl | Formation of magnesiated or zincated species for reaction with electrophiles nih.gov |
This table is interactive. Click on the headers to sort.
Transformation of the Methyl Group at C3 (e.g., Bromomethylation)
The methyl group at the C3 position of this compound is a versatile handle for further derivatization. One of the most common transformations is radical halogenation, such as bromination, to form a halomethyl group. This reaction is typically carried out using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN upon heating or photochemical irradiation.
The resulting 3-(bromomethyl)-5-chloro-1,2-oxazole is a highly reactive intermediate. The bromomethyl group serves as an excellent electrophile for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. For example, it can react with amines, alcohols, thiols, and carbanions to form aminomethyl, alkoxymethyl, thiomethyl, and extended carbon chains, respectively. Another important reaction is the Arbuzov reaction with phosphites to generate phosphonates, which can be used in Horner-Wadsworth-Emmons olefination reactions. The lithiation of the methyl group, known as lateral lithiation, is also possible and provides a nucleophilic carbon center for reaction with various electrophiles. researchgate.net
Modification of the Chloro Substituent at C5 for Further Derivatization
The chlorine atom at the C5 position of the 1,2-oxazole ring is a key site for modification, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the oxazole ring facilitates the displacement of the chloride ion by a variety of nucleophiles. This reactivity makes 5-chloroisoxazoles valuable precursors for a diverse range of 5-substituted derivatives. mdpi.com
A wide array of nucleophiles can be employed to displace the C5-chloro group, including:
N-Nucleophiles: Ammonia, primary and secondary amines (aliphatic and aromatic) can be used to synthesize 5-amino-1,2-oxazoles. mdpi.com
O-Nucleophiles: Alkoxides and phenoxides react to form 5-alkoxy and 5-aryloxy-1,2-oxazoles.
S-Nucleophiles: Thiolates can be used to introduce thioether linkages, yielding 5-(alkylthio)- or 5-(arylthio)-1,2-oxazoles.
The table below provides examples of nucleophilic substitution reactions at the C5 position.
| Nucleophile | Reagent Example | Product Type |
| Amine | Morpholine | 5-(Morpholin-4-yl)-3-methyl-1,2-oxazole |
| Alkoxide | Sodium Methoxide | 5-Methoxy-3-methyl-1,2-oxazole |
| Thiolate | Sodium Thiophenolate | 3-Methyl-5-(phenylthio)-1,2-oxazole |
This table is interactive. Click on the headers to sort.
These substitution reactions significantly expand the chemical space accessible from this compound, allowing for the introduction of functionalities that can modulate the biological activity or physical properties of the molecule.
Introduction of Complex Molecular Moieties via Cross-Coupling and Annulation Reactions
To build more complex molecular architectures, transition-metal-catalyzed cross-coupling and annulation reactions are indispensable tools. The C5-chloro substituent in this compound serves as an excellent handle for various cross-coupling reactions. researchgate.net
Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl substituents at the C5 position.
Heck Coupling: Palladium-catalyzed reaction with alkenes to form 5-vinyl-1,2-oxazoles. researchgate.net
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties at C5. researchgate.net
Stille Coupling: Palladium-catalyzed reaction with organostannanes. nih.gov
Negishi Coupling: Palladium- or nickel-catalyzed reaction with organozinc reagents. nih.gov
Annulation Reactions: Annulation reactions involve the construction of a new ring onto an existing scaffold. The 1,2-oxazole ring can participate as a component in various cycloaddition and annulation strategies to create fused or spirocyclic heterocyclic systems. chim.itmdpi.com For example, functional groups introduced through the methods described above can be designed to undergo subsequent intramolecular cyclization, leading to complex polycyclic structures. Aryne-induced annulation cascades represent a modern approach to synthesizing highly substituted oxazoles. acs.org
Development of Chiral 1,2-Oxazole Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in drug discovery, as different enantiomers can have vastly different biological activities. mdpi.com Chiral 1,2-oxazole derivatives can be developed through several asymmetric synthesis strategies.
One effective method is the introduction of chirality by reacting a functionalized 1,2-oxazole with a chiral reagent or building block from the chiral pool. For instance, the C5-chloro group can be substituted with a chiral amine or alcohol. A notable example is the synthesis of novel chiral heterocyclic amino acid-like building blocks. nih.govbeilstein-journals.org In this approach, 5-chloro-1,2-oxazoles can be reacted with chiral N-Boc-protected cyclic amino alcohols to generate chiral 5-(N-Boc-cycloaminyl)-1,2-oxazole derivatives. beilstein-journals.org
Other strategies include:
Asymmetric Catalysis: Using a chiral catalyst to control the stereochemical outcome of a reaction that creates a chiral center on a side chain attached to the oxazole ring.
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to an oxazole precursor to direct a stereoselective transformation, followed by its removal.
The development of such chiral derivatives is crucial for exploring the structure-activity relationships of bioactive molecules containing the 1,2-oxazole core. nih.govnih.gov
5 Chloro 3 Methyl 1,2 Oxazole As a Key Building Block in Advanced Organic Synthesis
Precursor in the Construction of Pyrrole-Linked Oxazoles
The transformation of oxazoles into pyrroles represents a significant synthetic strategy for accessing this important class of heterocycles. While direct examples detailing the conversion of 5-chloro-3-methyl-1,2-oxazole into pyrrole-linked oxazoles are not extensively documented, the known reactivity of the oxazole (B20620) ring provides a basis for proposing plausible synthetic routes. One general and powerful method for the conversion of oxazoles to pyrroles is the Cornforth rearrangement, which involves the thermal or photochemical rearrangement of 4-acyloxazoles.
Furthermore, the domino transformation of isoxazoles to 2,4-dicarbonyl pyrroles is a known reaction. scilit.com This suggests that under appropriate conditions, the isoxazole (B147169) ring of this compound could be cleaved and rearranged to form a pyrrole (B145914) structure. The presence of the chloro and methyl substituents would influence the reactivity and the final substitution pattern of the resulting pyrrole.
A potential, albeit underexplored, avenue for the construction of pyrrole-linked oxazoles from this compound could involve a multi-step sequence. This might begin with a nucleophilic substitution at the C5 position, replacing the chloro group with a suitable nitrogen-containing nucleophile that could serve as a precursor to the pyrrole ring. Subsequent cyclization and aromatization steps would then lead to the desired pyrrole-linked oxazole architecture. The feasibility of such a sequence would depend on the relative reactivity of the C5 position and the stability of the intermediate species.
Construction of Fused and Annulated Heterocyclic Systems
The reactivity of the this compound core makes it a valuable synthon for the construction of more complex fused and annulated heterocyclic systems. The chloro substituent at the C5 position serves as a versatile handle for various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions, which are instrumental in ring-forming processes.
One potential strategy for constructing fused heterocyclic systems involves the reaction of this compound with bifunctional nucleophiles. For instance, reaction with a compound containing both an amino and a hydroxyl or thiol group could lead to the formation of a new five- or six-membered ring fused to the oxazole core. The regioselectivity of such reactions would be dictated by the nature of the nucleophile and the reaction conditions.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to introduce a substituent at the C5 position that is capable of undergoing a subsequent intramolecular cyclization. For example, coupling with an ortho-haloarylboronic acid could be followed by an intramolecular Buchwald-Hartwig amination to construct a fused pyridine (B92270) or pyrazine (B50134) ring.
Integration into Complex Poly-Oxazole Architectures
The iterative synthesis of poly-oxazole chains is a significant area of research due to the prevalence of this motif in various natural products with potent biological activities. An iterative two-stage process has been developed for the preparation of bis-oxazoles, which could be conceptually applied to this compound. nih.gov This methodology involves the C2-chlorination of a lithiated oxazole, followed by a nucleophilic aromatic substitution with the anion of tosylmethyl isocyanide (TosMIC) to form the C2-C4' bond of the subsequent oxazole ring.
While this reported methodology focuses on C2-functionalization, the presence of the chloro group at the C5 position of this compound offers an alternative handle for the construction of poly-oxazole architectures. A plausible synthetic strategy would involve a palladium-catalyzed cross-coupling reaction to link two oxazole units. For instance, a Stille coupling between a 5-stannyl-3-methyl-1,2-oxazole and this compound could yield a 5,5'-bis(3-methyl-1,2-oxazole).
Further elaboration of such a bis-oxazole could lead to the formation of higher oligo-oxazoles. For example, selective functionalization of one of the terminal oxazole rings would allow for the iterative addition of more oxazole units. The development of efficient and regioselective methods for the synthesis of these complex architectures remains an active area of research.
Utility in the Synthesis of Ligands for Coordination Chemistry
Design and Synthesis of 1,2-Oxazole-Based Ligands
The 1,2-oxazole scaffold is an attractive building block for the design of novel ligands for coordination chemistry due to the presence of both nitrogen and oxygen donor atoms. The substitution pattern on the oxazole ring can be readily modified to tune the electronic and steric properties of the resulting ligand, thereby influencing the coordination geometry and reactivity of the corresponding metal complexes. This compound serves as a versatile starting material for the synthesis of a variety of 1,2-oxazole-based ligands.
The chloro group at the C5 position is susceptible to nucleophilic displacement by a range of nucleophiles, allowing for the introduction of various coordinating moieties. For example, reaction with primary or secondary amines can lead to the formation of 5-amino-3-methyl-1,2-oxazole derivatives. The amino group can then be further functionalized to create bidentate or tridentate ligands. Similarly, reaction with thiols or alcohols can introduce sulfur or oxygen donor atoms, respectively.
An alternative approach to the synthesis of multidentate ligands involves the use of cross-coupling reactions to introduce coordinating groups at the C5 position. For instance, a Sonogashira coupling with a terminal alkyne bearing a pyridyl or other heterocyclic group would yield a bidentate ligand with both a "hard" nitrogen donor from the oxazole and a "soft" nitrogen donor from the pyridine. The methyl group at the C3 position can also be functionalized, although it is generally less reactive than the C5-chloro position.
Formation and Characterization of Coordination Complexes with Transition Metals
Ligands derived from 3-methyl-1,2-oxazole can form stable coordination complexes with a variety of transition metals. The coordination mode of the ligand will depend on the nature of the donor atoms and the steric constraints imposed by the substituents on the oxazole ring. For example, a simple 5-amino-3-methyl-1,2-oxazole could act as a monodentate ligand, coordinating through the amino nitrogen. However, if the amino group is part of a larger chelating framework, the ligand can act as a bidentate or tridentate ligand.
The electronic properties of the complexes can be investigated using UV-visible spectroscopy, which can provide insights into the d-d transitions of the metal center and charge-transfer bands between the metal and the ligand. The electrochemical properties of the complexes can be studied using techniques such as cyclic voltammetry, which can reveal information about the redox behavior of the metal center.
Application in Materials Science and Supramolecular Chemistry
The unique electronic and structural properties of the isoxazole ring make it an interesting building block for the development of novel materials and supramolecular assemblies. oup.comoup.comresearchgate.net The dipole moment of the isoxazole ring can drive the formation of ordered supramolecular structures through dipole-dipole interactions. oup.comoup.com The ability to functionalize the isoxazole ring at various positions allows for the fine-tuning of its properties for specific applications in materials science.
The incorporation of isoxazole derivatives into polymers can lead to materials with interesting optical and electronic properties. researchgate.net For example, polymers containing isoxazole units in the main chain or as pendant groups could exhibit liquid crystalline behavior or be used as organic semiconductors. researchgate.net The chloro and methyl groups on this compound provide handles for polymerization reactions. For example, the chloro group could be displaced in a nucleophilic aromatic substitution polymerization, or the methyl group could be functionalized to introduce a polymerizable group.
In supramolecular chemistry, isoxazole derivatives can act as building blocks for the construction of complex architectures through non-covalent interactions. oup.comoup.com The nitrogen and oxygen atoms of the isoxazole ring can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions. By designing isoxazole derivatives with specific recognition motifs, it is possible to create self-assembling systems that form discrete nanostructures or extended networks. For instance, an isoxazole derivative functionalized with a hydrogen bond donor and acceptor could form a one-dimensional supramolecular polymer. oup.comoup.com
Emerging Research Frontiers and Future Prospects in 5 Chloro 3 Methyl 1,2 Oxazole Chemistry
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Recent progress in catalysis has opened new avenues for controlling the reactivity and selectivity of reactions involving the isoxazole (B147169) core. The focus has shifted towards creating highly efficient and selective catalytic systems that can facilitate complex molecular transformations under mild conditions.
One significant area of development is the use of Lewis acid catalysts in multicomponent reactions (MCRs). For instance, Zirconium(IV) chloride (ZrCl₄) has emerged as an effective catalyst for the synthesis of complex fused N-heterocycles. nih.govresearchgate.net In these reactions, the catalyst activates the substrates, enabling a cascade of bond-forming events in a single pot. The choice of catalyst is crucial; studies have shown that ZrCl₄ can offer superior yields and cleaner reactions compared to other Lewis acids or Brønsted acids under optimized conditions, such as using polyethylene (B3416737) glycol (PEG-400) as a solvent at elevated temperatures. nih.gov
Another frontier is asymmetric catalysis, which is vital for producing chiral molecules with specific biological activities. While not specific to 5-chloro-3-methyl-1,2-oxazole, the principles are directly applicable. Chiral copper catalysts, for example, have been successfully employed in domino reactions to create chiral isoxazole derivatives with high enantioselectivity. These catalytic systems guide the spatial arrangement of reactants to favor the formation of one enantiomer over the other, a critical aspect in medicinal chemistry.
Table 1: Novel Catalytic Systems in Isoxazole Synthesis
| Catalyst System | Reaction Type | Key Advantages |
|---|---|---|
| Zirconium(IV) chloride (ZrCl₄) | Three-Component Reaction | High efficiency, good yields for fused N-heterocycles. nih.govresearchgate.net |
| Indium(III) chloride (InCl₃) | Multicomponent Reaction | Effective at low catalytic loadings (2 mol%). |
| Chiral Copper Complexes | Asymmetric Domino Reactions | High enantioselectivity in the synthesis of chiral isoxazoles. |
Exploration of New Reaction Mechanisms and Pathways
Understanding and discovering new reaction mechanisms are fundamental to expanding the synthetic utility of this compound. While traditional methods like 1,3-dipolar cycloaddition remain important, researchers are uncovering novel transformations that provide access to previously inaccessible molecular architectures. nih.gov
One such pathway involves the Claisen-Schmidt condensation, which has been utilized to synthesize a diverse array of novel isoxazole derivatives. frontiersin.org This reaction typically involves the condensation of an aldehyde or ketone with another carbonyl compound to form a chalcone-like intermediate, which then undergoes cyclization to form the isoxazole ring. This method allows for significant structural diversity by varying the initial carbonyl components.
Furthermore, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been adapted for the synthesis of complex isoxazole-containing scaffolds. mdpi.com This highly efficient and regioselective reaction allows for the modular assembly of complex molecules, such as linking a this compound unit to other heterocyclic systems like uracil (B121893) or piperazine. mdpi.comnih.gov These modular approaches are instrumental in creating libraries of compounds for screening in drug discovery and materials science.
Computational chemistry plays an increasingly important role in elucidating these new pathways. uq.edu.au Density functional theory (DFT) calculations, for example, can map out the energy landscapes of potential reactions, helping to predict the most likely mechanisms and guiding experimental design. This synergy between computation and experimentation is accelerating the discovery of new and efficient synthetic routes.
Predictive Modeling and Machine Learning Applications in Oxazole (B20620) Synthesis and Reactivity
The integration of predictive modeling and machine learning (ML) is revolutionizing how chemical research is conducted. These computational tools can analyze vast datasets to identify patterns and make predictions about reaction outcomes, significantly reducing the time and resources required for experimental optimization. princeton.edu
In the context of isoxazole chemistry, machine learning algorithms, such as the random forest model, have been successfully used to predict the performance of synthetic reactions. princeton.edu By inputting a set of atomic, molecular, and vibrational descriptors for the reactants and reagents, these models can predict reaction yields with high accuracy. This approach has been demonstrated in palladium-catalyzed cross-coupling reactions where isoxazoles were present as potentially inhibitory additives. princeton.edu The model could not only predict the outcome but also help in understanding the underlying mechanisms of catalyst inhibition.
Key aspects of these predictive models include:
Descriptor-Based Prediction: Models use calculated properties of molecules (descriptors) as inputs to predict outputs like reaction yield. princeton.edu
Handling Sparse Data: Random forest models have shown robust performance even when trained on limited or sparse datasets, which is common in early-stage research. princeton.edu
Mechanistic Insights: While ML models are often seen as "black boxes," analyzing the importance of different descriptors can provide valuable clues about the factors that govern a reaction's success. princeton.edu
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is another critical application. mdpi.com Before a single compound is synthesized, its potential pharmacokinetic profile and drug-likeness can be computationally assessed. frontiersin.orgmdpi.com Software tools can predict properties like aqueous solubility, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes, guiding the design of molecules with more favorable properties. frontiersin.org
Table 2: Applications of Predictive Modeling in Isoxazole Chemistry
| Modeling Technique | Application | Finding/Outcome |
|---|---|---|
| Random Forest Algorithm | Prediction of reaction yield in C-N cross-coupling. princeton.edu | High predictive accuracy, even with sparse data; aids in mechanistic analysis. princeton.edu |
| Molecular Docking | In silico screening of enzyme inhibitors. nih.govfrontiersin.orgresearchgate.net | Identifies potential binding modes and rationalizes selectivity of designed compounds. frontiersin.org |
| ADMET Prediction | Assessment of drug-likeness and pharmacokinetics. frontiersin.orgmdpi.com | Predicts properties like GI absorption and blood-brain barrier penetration for new scaffolds. frontiersin.org |
| Molecular Dynamics (MD) Simulation | Validation of ligand stability in protein active sites. researchgate.net | Confirms the stability of designed inhibitors, supporting their potential efficacy. researchgate.net |
Design of Next-Generation Oxazole Scaffolds for Diverse Chemical and Material Applications
The this compound core is a versatile starting point for the design of sophisticated molecular scaffolds with a wide range of potential applications. By strategically modifying and functionalizing this core, chemists can create novel molecules for use in medicinal chemistry, materials science, and beyond.
In medicinal chemistry, the isoxazole ring is considered a "privileged scaffold" due to its presence in numerous bioactive compounds. Current research focuses on creating hybrid molecules where the isoxazole moiety is combined with other pharmacophores to enhance activity or target new biological pathways. For example, isoxazole-triazole-uracil ensembles have been designed and synthesized as potential anti-tumor agents that inhibit angiogenesis. mdpi.com Similarly, new isoxazole derivatives have been designed as potent inhibitors of Heat shock protein 90 (Hsp90), a key target in cancer therapy. researchgate.net
The design process for these scaffolds is increasingly driven by computational methods. nih.govresearchgate.net Molecular docking is used to simulate how a designed molecule might fit into the active site of a target protein, allowing for the rational design of potent and selective inhibitors. nih.govresearchgate.net This in silico approach helps prioritize which molecules to synthesize, making the drug discovery process more efficient.
Beyond medicine, isoxazole scaffolds are being explored for materials applications. The rigid, planar structure and specific electronic properties of the isoxazole ring make it an attractive component for organic electronics, polymers, and functional dyes. The ability to create complex, multi-component structures through modern synthetic methods like multicomponent and click reactions allows for the fine-tuning of properties like fluorescence, conductivity, and thermal stability. nih.gov The development of these next-generation scaffolds from foundational building blocks like this compound is a testament to the enduring versatility of heterocyclic chemistry.
Q & A
Q. What are the established synthetic routes for 5-chloro-3-methyl-1,2-oxazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves cyclization reactions of precursors such as β-chlorovinyl ketones or halogenated oxazole intermediates. A common approach includes:
- Halogenation of oxazole derivatives : Reacting 3-methyl-1,2-oxazole with chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled temperatures (0–25°C) to introduce the chlorine atom at the 5-position .
- Cyclization of β-chlorovinyl ketones : Using Lewis acid catalysts (e.g., ZnCl₂) to promote ring closure, followed by purification via column chromatography .
Q. Key Considerations :
- Temperature control : Higher temperatures (>30°C) may lead to side reactions, reducing yield.
- Catalyst selection : ZnCl₂ improves regioselectivity for the 5-position but may require post-reaction neutralization to avoid degradation.
Q. How is the structural identity of this compound confirmed in crystallographic studies?
Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. Key steps include:
- Crystal growth : Slow evaporation of a saturated solution in solvents like dichloromethane/hexane.
- Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employing SHELXL for small-molecule refinement to optimize bond lengths, angles, and displacement parameters .
Q. Critical Parameters :
- Resolution : Aim for <0.8 Å to resolve chlorine and methyl group positions unambiguously.
- Thermal motion analysis : High displacement parameters (e.g., >0.1 Ų) may indicate disorder, requiring alternative refinement strategies.
Advanced Research Questions
Q. How do electronic effects of the chlorine substituent influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The electron-withdrawing chlorine atom at the 5-position activates the oxazole ring toward nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura coupling. Key observations include:
- Enhanced electrophilicity : The chlorine atom increases the susceptibility of the 4-position to attack by nucleophiles (e.g., amines or thiols) .
- Pd-catalyzed coupling : Using Pd(PPh₃)₄ as a catalyst, the 5-chloro group can be replaced with aryl/heteroaryl boronic acids at 80–100°C in toluene/EtOH .
Q. Data Contradiction Analysis :
- Conflicting yields : Reports vary (50–90%) due to solvent polarity effects. Polar aprotic solvents (e.g., DMF) may improve solubility but accelerate catalyst decomposition.
Q. What computational and experimental approaches resolve contradictions in the biological activity of this compound derivatives?
Methodological Answer: Discrepancies in reported bioactivity (e.g., enzyme inhibition vs. no activity) can arise from:
- Conformational flexibility : Molecular dynamics simulations (AMBER or GROMACS) assess binding mode stability to enzymes like cytochrome P450 .
- Experimental validation : Competitive inhibition assays (IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C) to control for assay variability .
Q. Case Study :
- Contradiction : A 2023 study reported no antifungal activity, while a 2025 study observed inhibition of Candida albicans.
- Resolution : Differences in fungal strain susceptibility (ATCC vs. clinical isolates) and culture media (RPMI vs. Sabouraud dextrose) were identified as confounding factors .
Q. How can crystallographic software (e.g., SHELXL, ORTEP-III) address challenges in modeling disorder in this compound derivatives?
Methodological Answer: Disorder in the methyl or chlorine positions can be modeled using:
Q. Example Workflow :
Data integration : Merge multiple datasets to improve completeness.
Refinement cycles : Alternate between isotropic and anisotropic refinement for disordered atoms.
Validation : Check R-factor convergence (<5% difference between R₁ and wR₂).
Q. What are the mechanistic implications of this compound’s covalent binding to cysteine residues in target proteins?
Methodological Answer: The chloromethyl group enables covalent modification of nucleophilic cysteine residues via SN2 mechanisms. Key steps to confirm this include:
- Mass spectrometry : Detect +34.97 Da shifts (addition of -SCH₂Cl) in tryptic peptides after protein incubation with the compound .
- Kinetic studies : Measure second-order rate constants (k₂) for thiol adduct formation using Ellman’s reagent (DTNB) .
Q. Advanced Insight :
- Selectivity profiling : Competitive pulldown assays with iodoacetamide-blocked cysteine residues can identify off-target interactions .
Q. Table 1: Key Synthetic Methods and Outcomes
| Method | Advantages | Limitations | Evidence |
|---|---|---|---|
| Halogenation with Cl₂ | High regioselectivity | Requires strict anhydrous conditions | |
| Cyclization with ZnCl₂ | Scalable for gram-scale synthesis | Moderate purity (85–90%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
